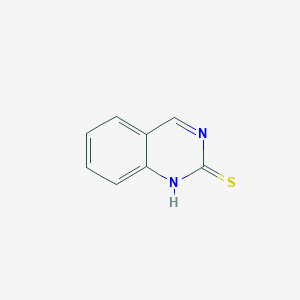

Quinazoline-2(1h)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBPJMUAIOKJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of Quinazoline 2 1h Thione

Foundational Synthetic Routes to Quinazoline-2(1H)-thione

Traditional methods for synthesizing the this compound core often involve the construction of the heterocyclic ring from acyclic precursors through various condensation and cyclization reactions.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a fundamental approach to the synthesis of quinazoline-2(1H)-thiones. These reactions typically involve the intramolecular or intermolecular condensation of precursors that contain the necessary functionalities to form the quinazoline (B50416) ring system.

A notable example involves the reaction of 2-aminobenzonitriles with carbon disulfide. This method provides a direct route to the this compound core. The reaction proceeds through the initial formation of a dithiocarbamate intermediate, which then undergoes cyclization to yield the final product.

Another versatile cyclocondensation approach is the reaction of 2-aminobenzaldehydes or 2-aminoketones with a source of the thiourea moiety. For instance, the condensation of 2-aminobenzaldehyde with thiourea in the presence of an acid or base catalyst can lead to the formation of the this compound ring. The specific reaction conditions and the nature of the substituents on the starting materials can influence the reaction pathway and the final product yield.

Below is a table summarizing representative cyclocondensation reactions for the synthesis of this compound derivatives.

| Starting Materials | Reagents/Catalysts | Product | Ref. |

| 2-Aminobenzonitrile | Carbon Disulfide, Base | This compound | |

| 2-Aminobenzaldehyde | Thiourea, Acid/Base | This compound | |

| 2-Aminobenzophenone | Thiourea, Acid/Base | 4-Phenylthis compound |

Condensation Reactions with Acyl Chlorides and Thioureas

A synthetic strategy for preparing 2(1H)-quinazolinethiones involves the cyclodehydration of N-acyl-N'-alkoxyphenylthioureas in the presence of polyphosphoric acid. aston.ac.uk The precursor acylated thioureas can be synthesized by reacting substituted aromatic amines with p-chlorobenzoyl isothiocyanate in acetone. aston.ac.uk This method provides a convenient route to these compounds. aston.ac.uk

Cyclization of Aminoacetophenones with Isothiocyanates

The reaction between aminoacetophenones and isothiocyanates provides a direct route to this compound derivatives. This method is particularly useful for introducing a wide range of substituents at the N1 and C4 positions of the quinazoline ring. The reaction typically proceeds by the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization.

For example, the reaction of 2-aminoacetophenone with a substituted isothiocyanate leads to the formation of a 4-methylthis compound derivative. The choice of solvent and catalyst can significantly impact the reaction efficiency and yield.

A study by Shi et al. described a synthesis of imidazo[1,2-c]quinazoline derivatives which involved the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates to form an intermediate that cyclized to the desired product. nih.gov

Nucleophilic Cyclization Reactions

Nucleophilic cyclization reactions are a cornerstone in the synthesis of quinazoline-2(1H)-thiones. These reactions involve an intramolecular nucleophilic attack to form the heterocyclic ring.

One common strategy involves the cyclization of o-aminobenzonitrile derivatives. The nitrile group can be activated by a suitable reagent, followed by an intramolecular attack from the amino group to form the pyrimidine (B1678525) ring of the quinazoline system.

Another approach is the intramolecular cycloaddition of 1-substituted-3-[(2-cyanophenylimino) phenylmethyl] thioureas. mdpi.com In this reaction, the nitrogen of the thiourea acts as a nucleophile, attacking the nitrile group to form the quinazoline ring in a regioselective manner. mdpi.com

Advancements in Green Chemistry Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the emergence of green chemistry approaches for the synthesis of quinazoline-2(1H)-thiones, with a focus on one-pot multicomponent reactions.

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient and atom-economical synthesis of complex molecules like quinazoline-2(1H)-thiones. mdpi.comscilit.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product in a single step, thereby reducing waste, saving time, and simplifying purification processes. mdpi.com

A well-established MCR for the synthesis of this compound derivatives is the Biginelli-like reaction. This reaction typically involves the condensation of a ketone, an aldehyde, and thiourea. researchgate.net For instance, the NaOH-mediated one-pot condensation of a cyclic ketone, a substituted aromatic aldehyde, and thiourea has been shown to produce 3,4,5,6-tetrahydro-4-substituted this compound derivatives in good yields. researchgate.net

The use of green solvents, such as those derived from biomass, has also been explored in the synthesis of quinazoline-2(1H)-thiones. nih.gov For example, eucalyptol has been successfully employed as a green solvent for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.govresearchgate.net Although reaction times may be longer, the products can often be obtained by simple filtration, minimizing the use of solvents for purification. nih.govresearchgate.net

The following table highlights some examples of one-pot multicomponent reactions for the synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref. |

| Cyclic Ketone | Aromatic Aldehyde | Thiourea | NaOH / EtOH | Tetrahydrothis compound | researchgate.net |

| 2-Amino-5-chlorobenzophenone | Aromatic Aldehyde | Ammonium Acetate | HFIP | Quinazoline derivative | researchgate.net |

| Isatoic Anhydride | Phenylhydrazine | Aromatic Aldehyde | SBA-15@ELA / Ethanol | 2,3-Dihydroquinazolin-4(1H)-one | nih.gov |

| Anthranilonitrile | Phenyl isothiocyanate | - | Eucalyptol | 4-(Arylamino)quinazoline-2-(1H)-thione | nih.govresearchgate.net |

Microwave-Assisted Organic Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govfrontiersin.org The application of microwave irradiation facilitates the rapid and efficient synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgresearchgate.net

One notable approach involves the solvent and catalyst-free synthesis of quinazoline-2-one/thione derivatives by heating an equimolar mixture of an appropriate aldehyde, dimedone, and thiourea under microwave irradiation. nih.gov This method highlights the efficiency and environmental benefits of microwave chemistry. Furthermore, microwave energy has been successfully employed in the synthesis of 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from the reaction of 2-benzamidobenzoyl chloride and thiourea in DMF. This reaction proceeds rapidly, being completed in just 4 minutes at 135 °C under 800 W irradiation, resulting in a high yield of 85%. researchgate.net

Iron-catalyzed cyclization reactions in aqueous media have also been significantly enhanced by microwave assistance, providing a green and rapid route to quinazolinone derivatives from 2-halobenzoic acids and amidines. sci-hub.cat These examples underscore the versatility of microwave-assisted synthesis in creating the quinazoline core structure efficiently.

Table 1: Examples of Microwave-Assisted Synthesis of Quinazoline Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Dimedone, Thiourea | Solvent-free, Catalyst-free, MW | Quinazoline-2-thione derivative | Not specified | nih.gov |

| 2-Benzamidobenzoyl chloride, Thiourea | DMF, K2CO3, 800W MW, 135°C, 4 min | 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | 85% | researchgate.net |

Utilization of Green Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. In the synthesis of quinazoline derivatives, a significant shift towards sustainable solvents has been observed. Water, being non-toxic, inexpensive, and readily available, is an excellent medium for such transformations. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles proceeds efficiently in water without the need for a catalyst, which is a significant improvement over reactions in organic solvents. researchgate.net

Biomass-derived solvents are also gaining traction. Eucalyptol, a solvent derived from biomass, has been effectively used for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.govresearchgate.net While these reactions may require longer durations to achieve good yields, the products can often be isolated by simple filtration, which minimizes waste from purification processes like column chromatography. nih.gov This approach, which avoids toxic solvents like pyridine, represents a sustainable pathway for synthesizing quinazolinethiones. researchgate.net

Table 2: Synthesis of Quinazoline Derivatives in Green Solvents

| Reactants | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitriles, CO2 | Water | Catalyst-free | Quinazoline-2,4(1H,3H)-dione | Excellent | researchgate.net |

Metal-Free Catalysis and Catalyst-Free Approaches

Eliminating transition metals from catalytic cycles is a key goal in green synthesis to avoid issues of cost, toxicity, and metal contamination in the final products. Significant progress has been made in the metal-free synthesis of quinazolines.

Catalyst-free methods are particularly attractive. One such method describes the preparation of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes simply by heating them in water, completely avoiding the need for any catalyst or promoter.

Molecular iodine has proven to be an effective metal-free catalyst for various transformations. nih.gov For example, iodine can catalyze the reaction of 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate in DMSO to form N,4-disubstituted quinazolin-2-amines. nih.gov Another metal-free approach involves the oxidative annulation of 2-aminobenzophenone with cyanamides in the presence of p-toluene sulfonic acid (PTSA) or potassium tertiary butoxide (KOtBu) to yield 2-aminated quinazolines. nih.gov These methods demonstrate the feasibility of synthesizing complex quinazoline structures without relying on transition metal catalysts.

Table 3: Metal-Free and Catalyst-Free Synthesis of Quinazoline Derivatives

| Reactants | Conditions | Approach | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothioamides, Aldehydes | Water, Heat | Catalyst-Free | 2-Aryl-1,2-dihydro-quinazolin-4(1H)-thione | Up to excellent | Not specified |

| 2-Aminobenzophenone, Phenylisothiocyanate, NH4OAc | I2, DMSO, 50°C | Metal-Free Catalysis | N,4-Disubstituted quinazolin-2-amine | Not specified | nih.gov |

High-Speed Ball Milling (HSBM) Techniques

Mechanochemistry, particularly high-speed ball milling, offers a solvent-free and often energy-efficient alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of various N-heterocyclic compounds, including quinazolinones.

A notable mechanocatalytic approach enables the oxidant-free and solvent-free synthesis of 2-arylquinazolinones at room temperature. organic-chemistry.org The reaction utilizes the decarboxylation of α-keto acids to generate acyl radicals, a process driven by the stainless steel balls and jar of the mill. It is proposed that zerovalent iron (ZVI) abraded from the steel facilitates the reaction by reducing molecular oxygen to superoxide radicals. This method is scalable and shows good tolerance for various functional groups, presenting a sustainable route for the synthesis of the quinazolinone core. organic-chemistry.org While direct application to this compound is yet to be extensively reported, this methodology demonstrates significant potential for the clean synthesis of the broader quinazoline family.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a common and powerful strategy for constructing the quinazoline ring system, often proceeding under metal-free conditions. These methods typically involve the formation of a key C-N bond via an intramolecular cyclization, followed by or concurrent with an oxidation step to achieve the aromatic quinazoline core.

One effective approach involves the reaction of o-aminobenzamides with styrenes in the presence of an oxidant, which proceeds without a metal catalyst. mdpi.com The reaction is believed to proceed via the in-situ formation of an aldehyde from the styrene, which then condenses with the aminobenzamide to form an imine intermediate that subsequently cyclizes and oxidizes to the final quinazolinone product. mdpi.com

Potassium persulfate (K2S2O8) and ammonium persulfate ((NH4)2S2O8) are effective oxidants for these transformations. chemistryviews.orgrsc.org For example, (NH4)2S2O8 can mediate the intramolecular oxidative cyclization of 2-aminobenzamides to form fused polycyclic quinazolinone derivatives. chemistryviews.org This reaction is initiated by a sulfate radical anion (SO4•–) which oxidizes the sp3 C–H bond alpha to the amide. chemistryviews.org Similarly, K2S2O8 has been used to promote the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols under electrolytic conditions, avoiding the need for transition metals or bases. rsc.org

Table 4: Metal-Free Oxidative Cyclization for Quinazolinone Synthesis

| Reactants | Oxidant/Conditions | Key Features | Product | Reference |

|---|---|---|---|---|

| o-Aminobenzamide, Styrenes | DTBP, p-TsOH, DMSO | Metal- and catalyst-free, olefin bond cleavage | Quinazolin-4(3H)-one | mdpi.com |

| 2-Aminobenzamides | (NH4)2S2O8, Thermolysis | Metal-free, sp3 C-H oxidation | Fused Polycyclic Quinazolinone | chemistryviews.org |

| N-Pyridylindoles | (Diacetoxyiodo)benzene, K2S2O8 | Metal-free, C-C bond cleavage | Fused Quinazolinone | nih.gov |

Derivatization Strategies and Functionalization of the this compound Nucleus

S-Alkylation and S-Arylation for Thioether Derivatives

The sulfur atom of the thione group in this compound is a soft nucleophile, making it an ideal site for functionalization via S-alkylation and S-arylation to generate a diverse library of thioether derivatives. The tautomeric equilibrium between the thione and thiol forms allows for facile reaction at the sulfur atom.

Phase-transfer catalysis (PTC) is a highly effective method for the S-alkylation of 2-mercaptoquinazolin-4(3H)-one, a tautomer of the target compound. researchgate.net Using a solid-liquid PTC system with anhydrous potassium carbonate as the base, dioxane as the solvent, and tetrabutylammonium bromide (TBAB) as the catalyst, exclusive S-monoalkylation can be achieved at room temperature. researchgate.net This method works efficiently with a variety of simple organohalogen reagents.

The choice of the alkylating agent is crucial and dictates the nature of the resulting thioether. Simple alkyl halides, such as ethyl bromide and methyl iodide, as well as more activated halides like allyl bromide and benzyl bromide, react smoothly under these conditions to afford the corresponding S-substituted derivatives in good yields. researchgate.net This strategy provides a straightforward and high-yielding route to functionalized quinazoline thioethers.

Table 5: Phase-Transfer Catalyzed S-Alkylation of 2-Mercaptoquinazolin-4(3H)-one

| Alkylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromide | TBAB / K2CO3 | Dioxane | 2-(Ethylthio)quinazolin-4(3H)-one | 64% | researchgate.net |

| Allyl bromide | TBAB / K2CO3 | Dioxane | 2-(Allylthio)quinazolin-4(3H)-one | Not specified | researchgate.net |

| Benzyl bromide | TBAB / K2CO3 | Dioxane | 2-(Benzylthio)quinazolin-4(3H)-one | Not specified | researchgate.net |

Incorporation of Diverse Heterocyclic Moieties at Key Positions

The strategic incorporation of heterocyclic moieties onto the this compound scaffold is a key approach to expanding its chemical space and modulating its biological properties. Researchers have successfully introduced various heterocyclic rings at different positions of the quinazoline core, leading to novel derivatives with unique structural features.

One notable method involves the synthesis of imidazo[1,2-c]quinazoline derivatives. This process begins with the reduction of 2-(2-nitrophenyl)-1H-imidazoles to form 2-(2-aminophenyl)-1H-imidazoles. These intermediates then react with isothiocyanates to yield a thiourea derivative. The subsequent cyclization, driven by the nucleophilic attack of the imidazole nitrogen onto the carbon of the C=S group, followed by the elimination of hydrogen sulfide, affords the final imidazo[1,2-c]quinazoline products. nih.gov This synthetic route provides an efficient way to fuse an imidazole ring system to the quinazoline core.

The following table summarizes examples of this compound derivatives with incorporated heterocyclic moieties:

| Starting Material | Reagent(s) | Incorporated Heterocycle | Resulting Compound Structure (General) |

| 2-(2-aminophenyl)-1H-imidazole | Isothiocyanate | Imidazole | Imidazo[1,2-c]quinazoline |

| 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(3H)-one | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. Carbon disulfide | Oxadiazole | Quinazoline derivative with a 1,3,4-oxadiazole-2-thione moiety |

| 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(3H)-one | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. β-Diketone | Pyrazole | Quinazoline derivative with a pyrazole moiety |

Formation of Fused and Polycyclic this compound Systems

The construction of fused and polycyclic systems based on the this compound core has been achieved through various synthetic strategies, leading to complex and structurally diverse molecules. These methods often involve multicomponent reactions or sequential cyclization steps to build additional rings onto the primary quinazoline scaffold.

A one-pot, diastereoselective synthesis has been developed to create polycyclic compounds containing the this compound moiety. researchgate.net This method involves a sequence of reactions, including a [3+2] cycloaddition of azomethine ylides to form pyrrolidine rings, a Staudinger-aza-Wittig reaction of azides to generate iminophosphoranes, the formation of isothiocyanates, and a final cyclization step where an amine attacks the isothiocyanate to form the dihydroquinazolinethione ring. researchgate.net This elegant one-pot procedure allows for the efficient assembly of complex polycyclic architectures from simple starting materials.

Furthermore, the development of synthetic routes to 2,3-fused quinazolinones provides insights into strategies that could be adapted for their thione analogs. rsc.org These strategies often focus on creating rigid and planar structures by fusing additional rings at the 2 and 3-positions of the quinazoline core. Methodologies such as transition-metal-catalyzed cyclizations, cycloaddition reactions, and other cascade processes are employed to achieve these transformations. rsc.org While these methods are reported for quinazolinones, the underlying principles of ring formation could potentially be applied to this compound precursors.

The Ugi four-component reaction (Ugi-4CR) has also been utilized as a key step in the synthesis of polycyclic quinazolinones, demonstrating a powerful approach for rapid scaffold diversification. nih.gov By combining an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, complex intermediates are generated, which can then undergo further cyclization reactions, such as palladium-catalyzed annulation or radical cyclization, to yield the final polycyclic products. nih.gov This multicomponent approach offers a high degree of flexibility in introducing various substituents and building intricate ring systems.

The following table provides an overview of strategies for the formation of fused and polycyclic this compound systems:

| Synthetic Strategy | Key Reactions | Type of Fused/Polycyclic System |

| One-pot diastereoselective synthesis | [3+2] Cycloaddition, Staudinger-aza-Wittig, Isothiocyanate formation, Cyclization | Pyrrolidine-fused dihydroquinazolinethiones |

| Transition-metal catalyzed cyclizations | Palladium-catalyzed annulation, etc. | 2,3-fused quinazolinone systems (adaptable for thiones) |

| Ugi four-component reaction followed by cyclization | Ugi-4CR, Radical cyclization | Diverse polycyclic quinazolinone systems (adaptable for thiones) |

Mannich Reaction Based Derivatization

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of quinazoline derivatives, this reaction has been employed to introduce aminomethyl functionalities, thereby creating a new series of compounds with potential biological activities.

While much of the reported research on Mannich reactions in this family of compounds focuses on the quinazolin-4(3H)-one scaffold, the principles can be extended to this compound. The reaction typically involves the condensation of a compound containing an active hydrogen atom with formaldehyde (or another aldehyde) and a primary or secondary amine. For quinazolinone-based compounds, the Mannich reaction can occur at various positions, including the nitrogen atom at position 3 or on the fused benzene (B151609) ring if it is suitably activated. innovareacademics.in

For example, new quinazolinone-based Mannich bases have been synthesized by reacting a hydroxy-substituted quinazolinone with paraformaldehyde and various secondary amines in ethanol. This reaction introduces a substituted aminomethyl group onto the quinazoline skeleton. Similarly, a series of Mannich bases of quinazolinone have been prepared by refluxing quinazolinone with an aromatic amine and formaldehyde in ethanol. innovareacademics.in

A Mannich-type reaction has also been developed for quinazolin-4-ones, where an enolizable C2-alkyl substituent reacts with an aldehyde in the presence of an amine. nih.govresearchgate.net This reaction leads to the formation of a new heterocyclic ring fused to the quinazoline core. Specifically, a quinazolin-4-one with a C2-alkyl substituent containing an appended amine can react with an external aldehyde to form a new ring with two new stereocenters. nih.gov

Although direct examples of Mannich reactions on the this compound sulfur atom are less common in the literature, the nitrogen atom at position 1 (N1) possesses an active hydrogen and represents a potential site for Mannich-based derivatization. The reaction would involve the condensation of this compound with formaldehyde and a suitable amine to introduce an aminomethyl group at the N1 position.

The following table outlines the general scheme for the Mannich reaction on a quinazoline scaffold:

| Substrate | Reagents | Position of Derivatization (General) | Product |

| Quinazolin-4(3H)-one | Formaldehyde, Secondary Amine | N3 or aromatic ring | N-Mannich base or C-Mannich base |

| Quinazolin-4-one with C2-alkyl substituent | Aldehyde, Appended Amine | C2-alkyl substituent | Ring-fused quinazolinone |

| This compound (Proposed) | Formaldehyde, Amine | N1 | N1-aminomethyl-quinazoline-2(1H)-thione |

Structure Activity Relationship Sar Studies of Quinazoline 2 1h Thione Derivatives

Positional Impact of Substituents on Biological Activity Profiles

The biological activity of quinazoline-2(1H)-thione derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Researchers have systematically modified the molecule at several key positions to elucidate these relationships.

Substitutions at the 2-Position

The 2-position of the this compound core is characterized by the presence of a thiocarbonyl group, which can also exist in its tautomeric form as a 2-mercapto group. This allows for S-alkylation, leading to a variety of 2-substituted-thio-quinazoline derivatives.

Studies on 2-substituted-mercapto-quinazolin-4(3H)-ones, a closely related scaffold, have provided valuable insights that can be extrapolated to the this compound core. These studies have shown that the nature of the substituent attached to the sulfur atom is critical for biological activity. For instance, the introduction of various aryl and heteroaryl moieties can significantly modulate the compound's efficacy as an inhibitor of enzymes like dihydrofolate reductase (DHFR) mdpi.comtandfonline.com. The pattern and orientation of substituents on these appended rings are also key determinants of activity mdpi.comtandfonline.com.

Substitutions at the 3-Position

The nitrogen atom at the 3-position is a common site for substitution, and modifications here have a significant impact on the biological profile of this compound derivatives. The introduction of aryl groups at this position has been a key area of investigation.

A study on a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones revealed that the nature of the substituent on the 3-aryl ring plays a crucial role in their antioxidant and enzyme inhibitory activities. For example, the presence of a 4-chlorophenyl group at the 3-position resulted in a compound with notable antioxidant activity. In contrast, a 4-nitrophenyl substituent at the same position led to a weaker antioxidant profile sent2promo.com.

Furthermore, the electronic properties of the substituents on the 3-aryl ring have been shown to influence cytotoxicity. For instance, a derivative with a 3-(4-chlorophenyl) group exhibited cytotoxic effects against LoVo and HCT-116 cancer cell lines sent2promo.com.

Table 1: Effect of Substituents at the 3-Position on the Biological Activity of this compound Derivatives

| Compound ID | 3-Position Substituent | Biological Activity | Reference |

| 3a | 4-Chlorophenyl | Potent antioxidant and cytotoxic agent against LoVo and HCT-116 cells. | sent2promo.com |

| 3f | 4-Nitrophenyl | Weaker antioxidant activity but showed cytotoxicity against LoVo and HCT-116 cells. | sent2promo.com |

| 3g | 3,4-Dichlorophenyl | Identified as an active derivative against cancer cell lines. | sent2promo.com |

Substitutions at the 4-Position

The 4-position of the quinazoline (B50416) ring system is another critical point for modification that can drastically alter the biological activity. While much of the research has focused on the more common quinazolin-4-one scaffold, the principles can often be applied to the 2-thione analogue. In quinazolin-4-ones, substitutions with anilino groups have been particularly effective in developing potent kinase inhibitors uandes.cl. The substituents on this 4-anilino ring, in turn, fine-tune the activity and selectivity. For instance, electron-withdrawing groups on the 4-anilino moiety have been shown to enhance anticancer activity uandes.cl.

Substitutions on the Fused Benzene (B151609) Ring

Modification of the fused benzene ring, specifically at the 6 and 7-positions, offers another avenue to modulate the biological activity of this compound derivatives. The introduction of different functional groups at these positions can influence the electronic and lipophilic properties of the entire molecule.

In a study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the presence of a bromine atom at the 6-position was found to impact the antioxidant activity. For example, a compound with a 6-bromo substituent and a 3-(4-chlorophenyl) group showed reduced antioxidant activity compared to its non-brominated counterpart. However, S-alkylation of this brominated compound significantly improved its antioxidant capacity sent2promo.com. Similarly, the introduction of methoxy (B1213986) groups at the 6- and 7-positions also influenced the biological profile sent2promo.com.

Table 2: Influence of Fused Benzene Ring Substituents on the Activity of this compound Derivatives

| Compound ID | Benzene Ring Substituent(s) | 3-Position Substituent | S-Alkylation | Biological Activity | Reference |

| 3a | Unsubstituted | 4-Chlorophenyl | No | Potent antioxidant | sent2promo.com |

| 3b | 6-Bromo | 4-Chlorophenyl | No | Reduced antioxidant activity | sent2promo.com |

| 5b | 6-Bromo | 4-Chlorophenyl | 4-Chlorobenzyl | Improved antioxidant activity | sent2promo.com |

| 5h | 6,7-Dimethoxy | 4-Nitrophenyl | 4-Chlorobenzyl | Weakest antioxidant in the series | sent2promo.com |

Significance of the Thiocarbonyl Group in SAR

The thiocarbonyl group at the 2-position is a defining feature of this compound and is crucial to its chemical reactivity and biological activity. This group can exist in tautomeric equilibrium with the 2-mercapto form, which allows for S-alkylation or S-arylation, creating a diverse library of derivatives.

The conversion of the thiocarbonyl group to a thioether by S-alkylation has been shown to have a profound effect on the biological activity. In a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the S-benzylated derivatives generally exhibited different, and in some cases improved, antioxidant profiles compared to their 2-thioxo counterparts sent2promo.com. For instance, the S-benzylation of a 6-bromo-3-(4-chlorophenyl) derivative led to a 4.8-fold improvement in its antioxidant activity sent2promo.com. This highlights that the presence of a free thione may not always be optimal for certain biological activities and that modification at this position is a key strategy in the optimization of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These models help in understanding the physicochemical properties that are important for a specific biological effect and can guide the design of new, more potent analogues.

While a large body of QSAR research exists for the broader quinazoline and quinazolinone classes, specific studies on this compound derivatives are less common. However, a notable QSAR study was conducted on a series of 2-alkyl(aryl,hetaryl)quinazolin-4(3H)-thiones and their mdpi.comtandfonline.comuandes.cltriazolo[1,5-c]quinazoline-2-thione derivatives for their anticancer activity. This study utilized in silico methods to build predictive models. The results of this QSAR analysis demonstrated a good correlation between the predicted and experimental anticancer activities, with r² values ranging from 0.7 to 0.8 researchgate.net. Such models are invaluable for identifying key structural features that enhance or diminish activity and for predicting the biological potential of novel, yet-to-be-synthesized compounds.

Biological Activities and Pharmacological Target Elucidation of Quinazoline 2 1h Thione Derivatives

Antineoplastic and Cytotoxic Activities

Derivatives of the Quinazoline-2(1H)-thione core have demonstrated significant potential as anticancer agents. Their activity is often attributed to the inhibition of key molecular targets that are crucial for the growth, survival, and proliferation of cancer cells. These compounds interfere with various signaling pathways and cellular processes, leading to cell cycle arrest and apoptosis.

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Certain quinazoline (B50416) derivatives have been developed as potent kinase inhibitors.

Hybrid molecules combining the quinazoline scaffold with a 1,3,4-oxadiazole-2-thione moiety have been designed and synthesized as multi-target inhibitors. Specific compounds from this series demonstrated significant in vitro inhibitory effects against key kinases in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.gov For instance, compounds 7a , 7e , 7h , 7k , and 7l showed potent antiproliferative activity against a panel of four cancer cell lines, with GI50 values in the nanomolar range. nih.gov The inhibitory concentration (IC50) values for selected compounds against EGFR and HER-2 highlight their potential as dual inhibitors. nih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 7e | EGFR | 51 ± 3 |

| Compound 7e | HER-2 | 45 ± 2 |

| Compound 7k | EGFR | 62 ± 5 |

| Compound 7k | HER-2 | 53 ± 4 |

The evasion of apoptosis, or programmed cell death, is a crucial characteristic of cancer cells. Anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family, are key mediators of this process and represent important targets for cancer therapy.

Researchers have identified this compound derivatives as novel inhibitors of anti-apoptotic Bcl-2 family proteins. acs.orgnih.gov Through virtual database screening, a specific derivative, DCBL55 , was discovered as an inhibitor of Bcl-xL, Bcl-2, and Mcl-1. nih.gov Subsequent chemical synthesis and modification of this lead compound led to a series of derivatives whose interactions with the hydrophobic groove of Bcl-xL were studied. acs.orgnih.gov These compounds were found to induce mitochondrial potential reduction and caspase activation, both hallmarks of apoptosis. nih.gov

Furthermore, the previously mentioned quinazoline/1,3,4-oxadiazole-2-thione hybrids also demonstrated the ability to modulate apoptotic pathways. nih.gov Compounds 7h and 7k were shown to significantly increase the levels of pro-apoptotic proteins like Bax and reduce the levels of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.gov This shift in the balance between pro- and anti-apoptotic proteins promotes the initiation of the apoptotic cascade. nih.gov

| Compound | Effect on Apoptotic Proteins (MCF-7 cells) |

|---|---|

| Compound 7h | Elevated levels of caspase-3, caspase-8, and Bax; Reduced levels of Bcl-2 |

| Compound 7k | Elevated levels of caspase-3, caspase-8, and Bax; Reduced levels of Bcl-2 |

Beyond kinase and apoptosis regulation, quinazoline derivatives can modulate other enzymes vital to cancer cell survival and proliferation. Poly(ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR) are two such enzymes that have been targeted by structurally related quinazolinone compounds.

PARP-1 is an enzyme critical for DNA repair, and its inhibition can lead to the death of cancer cells, particularly in those with existing DNA repair defects. rsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. nih.govresearchgate.net One such derivative, Compound 11 , not only showed strong cytotoxicity in MX-1 breast cancer cells but also demonstrated the ability to potentiate the effects of the chemotherapeutic agent temozolomide (B1682018) in a xenograft tumor model. researchgate.net Another study identified Compound 12c , a quinazolinone derivative, as having PARP-1 inhibitory activity comparable to the approved drug Olaparib. rsc.org

DHFR is another crucial enzyme involved in the synthesis of nucleotides, which are essential for DNA replication. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death. While specific data on this compound is limited, the broader class of quinazoline-based antifolates, such as Trimetrexate, has been established to function by blocking the DHFR enzyme. nih.gov

The Wnt signaling pathway and the Phosphatidylinositol 3-kinase (PI3K) pathway are fundamental to many aspects of cell growth, differentiation, and survival; their dysregulation is frequently observed in cancer.

The PI3K pathway is often overactivated in human cancers, making it a prime target for therapeutic intervention. nih.gov Idelalisib, a quinazolin-4(3H)-one derivative, is an approved drug that functions as a PI3K inhibitor for treating certain hematological cancers. mdpi.com Research into novel quinazoline-2-indolinone derivatives has identified potent and selective PI3Kα inhibitors. nih.govCompound 8 from this series exhibited a PI3Kα enzymatic IC50 value of 9.11 nM and effectively suppressed the viability of various cancer cell lines. nih.gov

While direct inhibition of the Wnt signaling pathway by this compound derivatives is not extensively documented, other quinazoline analogs have been shown to target this pathway. For example, 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in the Wnt pathway, leading to the suppression of gastric cancer cell growth.

Antimicrobial Activities

In addition to their anticancer properties, the quinazoline core is found in molecules with significant antimicrobial effects. The rise of antibiotic-resistant bacteria has spurred the search for new classes of antibacterial agents, and quinazoline derivatives are being explored for this purpose.

Derivatives of the related quinazoline-2,4(1H,3H)-dione scaffold have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These compounds have been designed as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes that are essential for bacterial DNA replication. nih.gov

In one study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were tested, with compounds 13 and 15 showing a broad spectrum of activity. nih.gov Compound 13, for instance, showed moderate activity against Staphylococcus aureus and an activity against Escherichia coli that was equipotent to the reference drugs. nih.gov Another study on cyanovinyl quinazolones identified compound 19a as having strong inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with very low minimum inhibitory concentrations (MICs). mdpi.com

| Compound Class | Bacterial Strain | Activity/MIC |

|---|---|---|

| Quinazoline-2,4(1H,3H)-dione (Compound 13) | Staphylococcus aureus | Moderate activity (9 mm inhibition zone) |

| Quinazoline-2,4(1H,3H)-dione (Compound 13) | Escherichia coli | MIC = 65 mg/mL |

| Cyanovinyl quinazolone (Compound 19a) | MRSA | MIC = 0.5 µg/mL |

| Cyanovinyl quinazolone (Compound 19a) | Escherichia coli | MIC = 0.5 µg/mL |

The antibacterial action of some quinazolinone derivatives is also linked to the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.

Antituberculosis Activity

Derivatives of the quinazoline scaffold have been explored as a potent class of compounds for antitubercular activity. mdpi.com Research has demonstrated that various modifications of the quinazoline ring system can lead to significant antimycobacterial effects.

One study focused on the synthesis of 4-quinazolinol derivatives, where the hydroxy group was converted to a thiol function and subsequently alkylated. nih.gov Many of these synthesized compounds showed activity against several mycobacterial strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov Notably, one derivative, 4-(S-Butylthio)quinazoline, was found to be more active than the first-line antituberculosis drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Another quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has also been investigated for its antitubercular properties. nih.gov Results indicated that DQYD exhibits a minimum inhibitory concentration (MIC) value comparable to clinically used drugs against mycobacteria. nih.gov The mechanism of its bacteriostatic activity was found to be both dose- and time-dependent. nih.gov Further investigation suggested that the activity of DQYD against M. tuberculosis is linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov

A series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives were synthesized from 2-aminobenzoic acid and tested for their antitubercular activity using the Alamar blue assay method. ijprajournal.com The results showed that the synthesized compounds possessed activity comparable to standard antituberculosis drugs. ijprajournal.com

Table 1: Antitubercular Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid. | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacterium tuberculosis | MIC comparable to clinical drugs; disrupts ATP homeostasis. | nih.gov |

Antifungal Activities

This compound and its derivatives have demonstrated significant potential as antifungal agents. Researchers have synthesized various analogs that exhibit activity against a range of fungal pathogens, including those affecting humans and plants. nih.govmdpi.com

In one study, a series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed as inhibitors of chitin (B13524) synthase (CHS), a key enzyme in fungal cell wall synthesis. researchgate.net Several of these compounds, such as 5b, 5c, 5e, and 5f, showed strong inhibitory potency against CHS. researchgate.net These compounds also exhibited excellent antifungal activities against Candida albicans, Aspergillus flavus, and Cryptococcus neoformans, with some derivatives being 8 to 16 times more potent than the standard drug fluconazole. researchgate.net

Another line of research involved the synthesis of hexahydrothis compound, which was then used to create triazolo[4,3-a] quinazoline analogs (14-16). nih.gov These compounds were tested against Candida albicans and showed superior activity compared to the conventional antifungal Griseofulvin. nih.gov Similarly, new pyrazol-quinazolinone compounds were synthesized and tested against seven phytopathogenic fungi. mdpi.com The compounds showed significant activity, with one derivative (2c) demonstrating the highest inhibitory effect (62.42%) against Fusarium oxysporum f. sp. Niveum, the fungus responsible for watermelon Fusarium wilt. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| 1-Methyl-3-substituted quinazoline-2,4-diones | C. albicans, A. flavus, C. neoformans | Potent chitin synthase inhibitors; up to 16-fold stronger than fluconazole. | researchgate.net |

| Triazolo[4,3-a] quinazoline analogs | Candida albicans | Superior activity compared to Griseofulvin. | nih.gov |

Antiviral Activities

The quinazoline core is a recognized scaffold in the development of antiviral agents. nih.govrroij.com Derivatives have been synthesized and tested against various viruses, demonstrating a broad spectrum of activity.

A series of tri-substituted quinazolinone compounds were found to have potent antiviral activity against both Zika virus (ZIKV) and Dengue virus (DENV). nih.gov These findings highlight the potential for developing broad-spectrum flavivirus inhibitors based on this chemical structure. nih.gov

In the realm of agricultural applications, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com Several of these compounds exhibited good antiviral efficacy. Specifically, compounds M₂ and M₆ showed superior protection activities against TMV in vivo compared to the commercial agent Ribavirin. mdpi.com

The versatility of the quinazoline structure allows for the incorporation of various active groups, leading to a wide range of biological activities, including antiviral properties. nih.gov This adaptability makes it a promising candidate for the development of new therapeutic agents to combat viral infections. nih.govresearchgate.net

Table 3: Antiviral Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Virus | Key Findings | Reference(s) |

|---|---|---|---|

| Tri-substituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibition of viral replication. | nih.gov |

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives are well-documented for their anti-inflammatory and analgesic activities. nih.govmdpi.com Numerous studies have synthesized and evaluated novel compounds that show significant efficacy in various animal models of inflammation and pain. jneonatalsurg.comnih.gov

One study reported the synthesis of two series of 2,4,6-trisubstituted-quinazoline derivatives. nih.gov When screened for biological activity, thirteen of these compounds showed significant anti-inflammatory effects, and four were found to be more potent analgesic agents than the reference drug Indomethacin (B1671933). nih.gov

Another investigation focused on a novel quinazoline derivative tested in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. jneonatalsurg.com The compound demonstrated dose-dependent inhibition of both edema and granuloma formation, with an efficacy comparable to indomethacin at a 50 mg/kg dose. jneonatalsurg.com The same compound also exhibited significant peripheral analgesic activity by reducing writhing counts in the acetic acid-induced writhing test and central analgesic effects in the hot plate test in mice. jneonatalsurg.com These results suggest that its mechanism may involve cyclooxygenase (COX) inhibition and modulation of opioid-mediated pathways. jneonatalsurg.com

Furthermore, two series of 2-phenyl-4(3H) quinazolinone derivatives were synthesized and shown to possess considerable anti-inflammatory and analgesic activity with a superior gastrointestinal safety profile compared to indomethacin. nih.gov Molecular docking studies suggested that these derivatives act by inhibiting the COX-2 enzyme. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4,6-Trisubstituted-quinazolines | Analgesic, Anti-inflammatory | Some compounds more potent than Indomethacin. | nih.gov |

| Novel quinazoline derivative | Anti-inflammatory, Analgesic (peripheral & central) | Efficacy comparable to indomethacin; suggests COX inhibition and opioid pathway modulation. | jneonatalsurg.com |

Antioxidant Activities

The quinazoline scaffold has been a foundation for the development of compounds with significant antioxidant properties. mdpi.comnih.gov Various derivatives have been synthesized and evaluated using multiple standard assays, demonstrating their capacity to scavenge free radicals.

In one study, novel quinazolinone(thione) derivatives were examined for their antioxidant potential using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov The quinazolinthione derivatives 6 and 14, in particular, exhibited excellent antioxidant potencies. nih.gov

Another research effort synthesized a series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using DPPH, ABTS, and TEAC-CUPRAC methods. nih.gov The results indicated that for antioxidant activity, the presence of at least one hydroxyl group on the 2-phenyl ring was crucial. nih.gov The derivative 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) was identified as a potent antioxidant that also possessed promising metal-chelating properties. nih.gov

Further studies on different quinazolin derivatives confirmed their free radical scavenging abilities. orientjchem.org Schiff bases of quinazolin derivatives were evaluated using DPPH and nitric oxide radical scavenging assays. orientjchem.org The results showed that some of the synthesized compounds had excellent scavenging capacity, with activity comparable to or even higher than the standard antioxidant ascorbic acid. orientjchem.org

Table 5: Antioxidant Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Assay(s) Used | Key Findings | Reference(s) |

|---|---|---|---|

| Quinazolinthiones (6 and 14) | ABTS, DPPH | Exhibited excellent antioxidant potencies. | nih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH, ABTS, TEAC-CUPRAC | Potent antioxidant with metal-chelating properties. | nih.gov |

Potential for Other Therapeutic Applications

The structural versatility of the quinazoline ring system has led to its investigation in a wide array of therapeutic areas beyond those previously discussed. nih.gov The scaffold is present in numerous compounds with diverse and potent biological activities, making it a privileged structure in medicinal chemistry. mdpi.comresearchgate.net

Quinazoline derivatives have been extensively studied for their anticancer activity. nih.govnih.gov Certain 4-anilinoquinazoline (B1210976) derivatives, for example, have shown potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov

The scaffold is also a foundation for developing antibacterial agents. nih.gov Triazolo[4,3-a] quinazoline analogs, for instance, have demonstrated significant activity against Staphylococcus aureus and Escherichia coli. nih.gov Other derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

Additionally, various quinazoline compounds have been reported to possess anticonvulsant , antimalarial , antihypertensive , and antidiabetic properties, among others. mdpi.comnih.gov This broad spectrum of pharmacological responses underscores the importance of the quinazoline moiety as a source of lead compounds for drug discovery across multiple disease categories. nih.govmdpi.com

Advanced Research Methodologies and Techniques

Spectroscopic Analysis for Structural Confirmation in Synthetic Research

Spectroscopic methods are indispensable tools in the synthesis of quinazoline (B50416) derivatives, providing definitive evidence for the formation of the desired chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for the structural characterization of quinazoline compounds. mdpi.com In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. For instance, the proton on the nitrogen atom (N-H) of the quinazoline ring typically appears as a characteristic singlet, which is exchangeable with D₂O. nih.gov Aromatic protons on the fused benzene (B151609) ring exhibit signals in the downfield region, with their multiplicity depending on the substitution pattern. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly the carbonyl or thiocarbonyl carbon (C=S) and the carbons of the heterocyclic and aromatic rings, are indicative of the successful formation of the quinazoline core. mdpi.commdpi.com For example, in 2,3-disubstituted quinazolin-4(1H)-one derivatives, the carbonyl carbon appears at a distinct chemical shift, confirming the structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the synthesized compounds. The stretching and bending vibrations of bonds absorb infrared radiation at characteristic frequencies. For Quinazoline-2(1H)-thione, the presence of a strong absorption band corresponding to the C=S (thione) group and the N-H stretching vibration are key diagnostic peaks. nih.gov The absence of a C=O stretching band can confirm the conversion of a quinazolinone to a quinazoline-thione. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structure. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. mdpi.comnih.gov

Interactive Table: Spectroscopic Data for a Representative Quinazoline Derivative

| Technique | Observed Signals/Peaks | Interpretation |

| ¹H NMR | Singlet (exchangeable with D₂O) | N-H proton of the quinazoline ring |

| Multiplets in the aromatic region | Protons on the fused benzene ring | |

| Signals corresponding to substituents | Protons of the groups attached to the quinazoline core | |

| ¹³C NMR | Signal in the downfield region | Thiocarbonyl (C=S) carbon |

| Signals in the aromatic region | Carbon atoms of the fused rings | |

| IR | Strong absorption for C=S stretch | Presence of the thione functional group |

| Absorption for N-H stretch | Presence of the secondary amine in the ring | |

| MS | Molecular ion peak [M]⁺ | Confirms the molecular weight of the compound |

Chromatographic Separation and Purification Techniques

Following synthesis, crude reaction mixtures typically contain the desired this compound product along with unreacted starting materials, byproducts, and impurities. Chromatographic techniques are essential for isolating and purifying the target compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for large-scale purification. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent mixture, the components separate based on their polarity, allowing for a qualitative assessment of the reaction's completion and the purity of the product. jove.com

Column Chromatography: For preparative scale purification, column chromatography is widely used. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. nih.gov The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Flash Chromatography: This is a modification of column chromatography that uses pressure to increase the flow rate of the eluent, resulting in faster and more efficient separations. It is a commonly used technique for the purification of quinazoline derivatives. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. This method is often employed after chromatographic purification to obtain highly pure crystalline products. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the this compound derivative, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For instance, the crystal structure of 2-ethyl-quinazoline-4(3H)-thione revealed that all non-hydrogen atoms are nearly coplanar. nih.govresearchgate.net The analysis also showed intermolecular N-H···S hydrogen bonds that link pairs of molecules, forming rings. nih.govresearchgate.net This detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of the molecules in the solid state. researchgate.net

Interactive Table: Crystallographic Data for a Quinazoline Derivative

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. researchgate.net |

| Space Group | Pbca | Defines the specific symmetry elements within the crystal. researchgate.net |

| Unit Cell Dimensions | a, b, c (in Å) | Defines the size and shape of the unit cell. researchgate.net |

| Bond Lengths | e.g., C=S, N-H (in Å) | Provides precise measurements of the distances between atoms. researchgate.net |

| Bond Angles | e.g., C-N-C (in °) | Determines the angles between chemical bonds. researchgate.net |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Reveals how molecules interact with each other in the crystal. nih.gov |

Bioassay Development and In Vitro Evaluation Methods

To explore the therapeutic potential of newly synthesized this compound derivatives, a variety of bioassays are developed and employed. These in vitro (cell-based) assays are crucial for determining the biological activity of the compounds and for establishing structure-activity relationships (SAR).

Antimicrobial Activity Screening: The antimicrobial properties of quinazoline derivatives are often evaluated using methods like the agar (B569324) well diffusion assay. nih.gov In this technique, a lawn of a specific bacterium or fungus is grown on an agar plate. Wells are made in the agar and filled with a solution of the test compound. The plate is then incubated, and the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured to determine the compound's antimicrobial efficacy. nih.gov The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is also a key parameter determined in these studies. nih.gov

Anticancer Activity Evaluation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. wjpmr.comnih.gov Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compounds. wjpmr.com This assay helps to identify compounds that can inhibit the proliferation of cancer cells. nih.gov Other methods to study anticancer effects include evaluating the induction of apoptosis (programmed cell death) using techniques like DNA content analysis and Annexin V-FITC/PI staining. researchgate.net

The development and application of these diverse research methodologies are fundamental to the advancement of our understanding of this compound and its derivatives, paving the way for the discovery of new and effective therapeutic agents. nih.gov

Emerging Trends and Future Research Directions

Rational Design of Quinazoline-2(1H)-thione Analogues with Enhanced Specificity and Potency

The rational design of this compound analogues is a key area of research aimed at improving their therapeutic efficacy. By strategically modifying the core structure, researchers can enhance the specificity and potency of these compounds for various biological targets. nih.gov This approach often involves the use of computational modeling to predict the interactions between the designed molecules and their target proteins. nih.gov

One notable area of focus is the development of anticancer agents. For instance, a series of 2-thioquinazolin-4(3H)-one conjugates has been synthesized, with some derivatives showing significant activity against multiple cancer cell lines. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key structural features responsible for the observed biological activity. nih.gov These studies have highlighted the importance of substituents at various positions of the quinazoline (B50416) ring in determining the pharmacological activity. mdpi.comnih.gov

Table 1: Examples of Rationally Designed this compound Analogues and their Biological Targets

| Compound/Derivative | Target | Key Findings |

|---|---|---|

| Benzimidazole-quinazolinone derivative (108) | RAF kinase | Exhibited notable anticancer activity and induced G2/M phase cell cycle arrest in A-375 melanoma cells. mdpi.com |

| Quinazoline/1,3,4-oxadiazole-2-thione hybrids (7h and 7k) | EGFR/HER-2 | Identified as potent multi-target inhibitors with significant anti-breast cancer activity. rsc.org |

| Quinazolinone N-acetohydrazides (9d, 9e, 9f, 9l, 9m) | VEGFR-2, FGFR-1, BRAF | Demonstrated potent multi-kinase inhibitory activity. nih.gov |

| Bischalcones based this compound derivatives | Cathepsin B and Cathepsin H | Acted as competitive inhibitors, showing potential for anticancer drug development. nih.gov |

Exploration of Novel Therapeutic Avenues and Targets for this compound

Researchers are actively exploring new therapeutic applications for this compound and its derivatives beyond their established roles. This includes investigating their potential as antibacterial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The unique structural features of the quinazoline scaffold allow for its modification to target a wide range of biological molecules. nih.gov

In the realm of cancer therapy, new targets for quinazoline derivatives are continuously being identified. These include proteins involved in apoptosis, cell cycle regulation, and signal transduction pathways. nih.govnih.gov For example, some this compound derivatives have been identified as inhibitors of antiapoptotic Bcl-2 family proteins, which are of particular interest in cancer chemotherapy. nih.gov

The antimicrobial potential of these compounds is also a significant area of research. Novel series of quinazoline derivatives are being designed and synthesized to act as inhibitors of bacterial enzymes like DNA gyrase, which is crucial for bacterial survival. nih.govnih.gov This is particularly important in the face of rising antibiotic resistance. nih.gov Furthermore, the antiviral activity of quinazoline derivatives is being explored against a variety of viruses. internationalscholarsjournals.combohrium.com

Table 2: Novel Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Target | Derivative Type |

|---|---|---|

| Anticancer | Bcl-xL, Bcl-2, Mcl-1 | This compound derivative (DCBL55) nih.gov |

| Anticancer | PARP-1/2 | Quinazoline-2,4(1H,3H)-dione derivatives nih.gov |

| Anticancer | Tyrosine Kinases (e.g., EGFR, VEGFR) | Quinazoline-based inhibitors mdpi.com |

| Antibacterial | DNA Gyrase and DNA Topoisomerase IV | Quinazoline-2,4(1H,3H)-dione derivatives nih.govnih.gov |

| Anti-inflammatory | NHE-1 | Guanidine derivatives of Quinazoline-2,4(1H,3H)-dione nih.gov |

| Antiviral | Various viral proteins | 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones internationalscholarsjournals.com |

Advancements in Sustainable and Green Synthetic Methodologies for this compound

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of this compound and its derivatives. nih.gov Green chemistry principles are being applied to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. researchgate.net

One approach involves the use of green solvents derived from biomass, such as eucalyptol, for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.gov Although reaction times may be longer, this method offers the advantage of obtaining the product by simple filtration, which limits the use of large quantities of solvents for purification. nih.gov Microwave-assisted synthesis is another green technique that has been successfully employed to enhance the yield of quinazolinone derivatives compared to conventional methods. mdpi.com

These green synthetic approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. researchgate.net

Synergistic Application of Computational and Experimental Approaches in this compound Research

The integration of computational and experimental methods has become a powerful strategy in drug discovery and development, and the field of this compound research is no exception. nih.gov Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis are used to predict the biological activity of novel compounds and to understand their mechanism of action at the molecular level. nih.govresearchgate.net

For example, virtual database screening led to the discovery of a this compound derivative as a new inhibitor of Bcl-xL, Bcl-2, and Mcl-1. nih.gov Molecular modeling simulations were then used to predict the interactions of this compound with its target, which were subsequently confirmed by experimental studies. nih.gov Similarly, in silico docking studies have been used to compare and correlate with experimental results for bischalcones and their this compound derivatives as inhibitors of cathepsin B and cathepsin H. nih.gov

This synergistic approach allows for a more rational and efficient design of new drug candidates, reducing the time and cost associated with traditional trial-and-error methods. rsc.org The combination of computational predictions and experimental validation provides a robust framework for the development of next-generation this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Quinazoline-2(1H)-thione derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2-chloromethylquinazoline-4(3H)-one reacts with substituted pyridine-2(1H)-thiones in ethanol under reflux to form target compounds . Purity is ensured using thin-layer chromatography (TLC) and elemental analysis (CHNS). Reaction conditions (solvent polarity, temperature, and stoichiometry) must be optimized to minimize side products like disulfide byproducts .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For instance, monoclinic crystal systems (space group P2₁/m) reveal hydrogen-bonding networks (N–H⋯N, C–H⋯S) critical for stabilizing the lattice . Crystallographic parameters (e.g., a = 5.6113 Å, β = 100.325°) are refined using software like SHELXL . Discrepancies in bond lengths (e.g., C–S vs. N–C) can indicate protonation states or tautomeric forms .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR distinguish tautomers (e.g., thione vs. thiol forms) via chemical shifts .

- UV-Vis : Monitors electronic transitions influenced by substituents (e.g., electron-withdrawing groups redshift λmax) .

Advanced Research Questions

Q. How do computational methods like DFT reconcile experimental and theoretical data for this compound metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. For Pd(II)/Pt(II) complexes, DFT validates bond angles (e.g., ~90° for square-planar geometries) and predicts charge transfer interactions, correlating with SC-XRD and spectroscopic data . Discrepancies >0.05 Å in bond lengths may indicate solvent effects or relativistic corrections unaccounted for in calculations .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC50 values across studies (e.g., antimicrobial assays against S. aureus vs. E. coli) .

- Structural-Activity Relationships (SAR) : Modifying substituents (e.g., methyl groups at C3) alters lipophilicity and hydrogen-bonding capacity, impacting membrane permeability .

- Assay Standardization : Control variables like bacterial strain, incubation time, and solvent (DMSO vs. ethanol) to reduce variability .

Q. How do intermolecular interactions in this compound crystals influence supramolecular assembly?

- Methodological Answer : Hirshfeld surface analysis quantifies interaction contributions (e.g., 36.8% C–H⋯S, 13.8% N–H⋯N) . Fingerprint plots differentiate contact types (e.g., H⋯H vs. H⋯S), while symmetry operations (e.g., glide planes in P2₁/m) dictate packing along crystallographic axes . Thermal ellipsoid models from SC-XRD reveal anisotropic displacement, indicating dynamic disorder in specific moieties .

Q. What experimental designs optimize the synthesis of this compound-based Bcl-xL inhibitors?

- Methodological Answer :

- Scaffold Modification : Introduce hydrophobic groups (e.g., styryl or methylene) to enhance binding to Bcl-xL’s hydrophobic groove .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry .

- Molecular Docking : Prioritizes derivatives with docking scores <−8 kcal/mol using AutoDock Vina and Bcl-xL crystal structures (PDB: 1R2D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.